molecular formula C8H6ClIO B13125577 2-(5-Chloro-2-iodophenyl)acetaldehyde

2-(5-Chloro-2-iodophenyl)acetaldehyde

Cat. No.: B13125577
M. Wt: 280.49 g/mol
InChI Key: YCLXEDBQQGELGS-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-iodophenyl)acetaldehyde is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-iodophenyl)acetaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 5-chloro-2-phenylacetaldehyde using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-iodophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 2-(5-Chloro-2-iodophenyl)acetic acid.

    Reduction: 2-(5-Chloro-2-iodophenyl)ethanol.

    Substitution: 2-(5-Azido-2-iodophenyl)acetaldehyde.

Scientific Research Applications

2-(5-Chloro-2-iodophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and halogenated compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-iodophenyl)acetaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the aldehyde group and the halogen atoms, which can participate in various chemical transformations. In biological systems, it may interact with enzymes or receptors through covalent bonding or non-covalent interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-iodophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.

    2-(5-Chloro-2-fluorophenyl)acetaldehyde: Contains a fluorine atom instead of iodine.

    2-(5-Chloro-2-methylphenyl)acetaldehyde: Features a methyl group instead of iodine.

Uniqueness

2-(5-Chloro-2-iodophenyl)acetaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to compounds with other halogens or substituents. This dual halogenation can enhance its utility in selective organic transformations and its potential as a versatile intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

2-(5-chloro-2-iodophenyl)acetaldehyde

InChI

InChI=1S/C8H6ClIO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2

InChI Key

YCLXEDBQQGELGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC=O)I

Origin of Product

United States

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